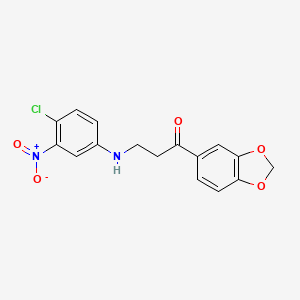

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including the formation of intermediates such as benzodioxoles and nitroarenes, which are then further modified through various chemical reactions. For example, methods have been developed for synthesizing derivatives of 1,2,4-triazole, which share some structural similarities with the target compound, indicating the potential complexity and the steps involved in the synthesis of such compounds (Rud et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like IR, NMR, MS, and x-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and how functional groups are oriented, which is crucial for understanding the compound's reactivity and interactions with other molecules (Ji et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cycloadditions, where carbonyl ylides react with other compounds to form various products. These reactions demonstrate the reactivity of the functional groups present in these molecules and how they can be manipulated to synthesize new compounds with potentially valuable properties (Ibata et al., 1987).

Physical Properties Analysis

The physical properties of compounds like 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds provide insights into how structural features affect these properties, which is essential for determining their suitability for various applications (Aydın et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are crucial for understanding how such compounds can be utilized in synthesis and other applications. Research on similar compounds, focusing on their interactions and reactions, provides valuable information on the chemical behavior of these molecules (Bolchi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Carbonyl Ylide Behavior

The study by Ibata, Toyoda, and Liu (1987) explored the behavior of carbonyl ylide, generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone, and its reactions. This research found that the ylide could undergo 1,3-dipolar cycloaddition with benzaldehydes, forming derivatives or cyclizing intramolecularly to give specific compounds as final products. This indicates potential in synthetic organic chemistry for generating complex structures from simpler precursors Ibata, Toyoda, & Liu, 1987.

Fluorescent Derivatisation of Amino Acids

Frade et al. (2007) investigated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its use as a fluorescent derivatising agent. The resulting derivatives displayed strong fluorescence, making this approach potentially valuable for biological assays where fluorescence tagging is required for visualization and measurement Frade et al., 2007.

Asymmetric Synthesis Using Microbial Reductase

Choi et al. (2010) conducted research on the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This study revealed the high enantioselectivity of the yeast reductase YOL151W, which exclusively generated the (S)-alcohol, highlighting the potential of microbial reductases in producing chiral intermediates for pharmaceuticals Choi et al., 2010.

Analysis of Organic Impurity Profiles

Heather et al. (2017) examined the synthesis of methylone from catechol and analyzed the organic impurity profile of the synthesized substance. Although this paper's primary context relates to drug testing and analysis, the methodology for identifying organic impurities can be applicable in broader chemical synthesis and purity analysis Heather et al., 2017.

Solubility and Thermodynamics of Nitroaniline Derivatives

Xu and Wang (2019) studied the solubility and thermodynamic properties of 2-chloro-5-nitroaniline, a compound structurally similar to the chemical . Their research provided insights into the solubility behavior in various solvents and the correlation with thermodynamic models, which is crucial for understanding the physical properties and behavior of similar nitroaniline derivatives Xu & Wang, 2019.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5/c17-12-3-2-11(8-13(12)19(21)22)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,18H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECWKZSJJOIKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)

![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)